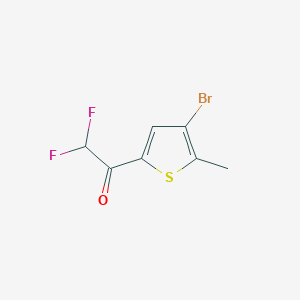
1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one is an organic compound that features a thiophene ring substituted with bromine and methyl groups, and a difluoroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for yield and purity, often involving purification techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted thiophenes, while oxidation can lead to sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The bromine and difluoroethanone groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 1-(4-Bromothiophen-2-yl)-2,2-difluoroethan-1-one
- 1-(4-Bromo-5-methylthiophen-2-yl)methylene-2-(perfluorophenyl)hydrazine
Uniqueness: 1-(4-Bromo-5-methylthiophen-2-yl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and difluoroethanone groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C7H5BrF2OS |
|---|---|
Peso molecular |
255.08 g/mol |
Nombre IUPAC |
1-(4-bromo-5-methylthiophen-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H5BrF2OS/c1-3-4(8)2-5(12-3)6(11)7(9)10/h2,7H,1H3 |
Clave InChI |
CFCHZEAMAMBLTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C(=O)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13523744.png)
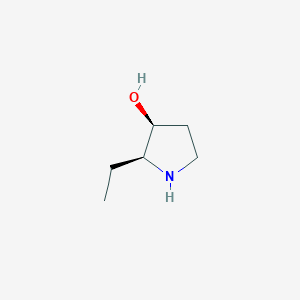
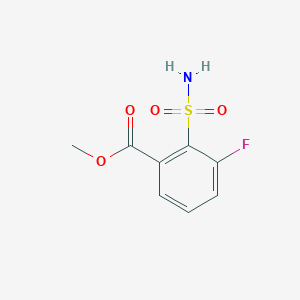
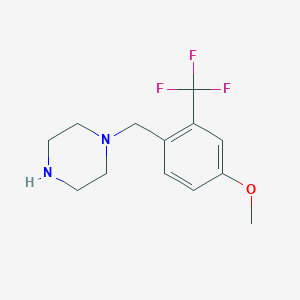
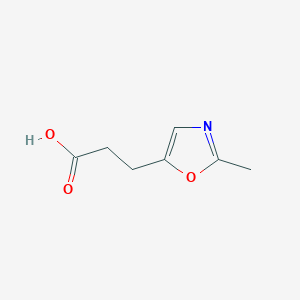
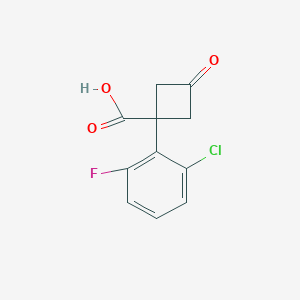
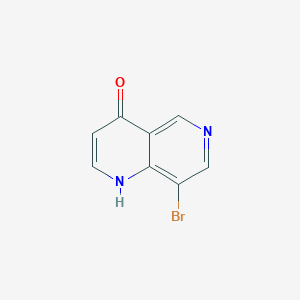
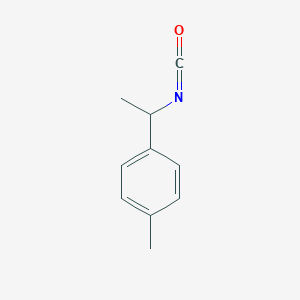
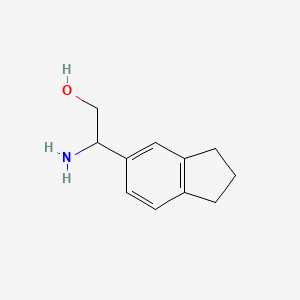
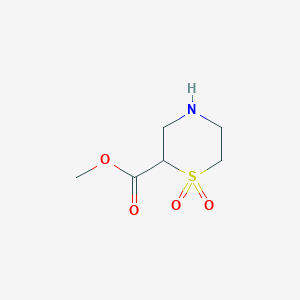
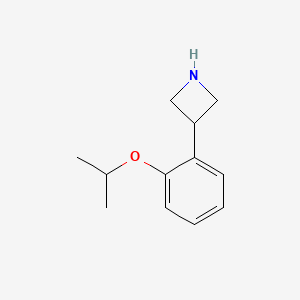
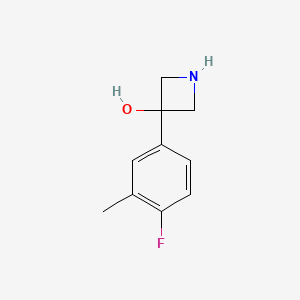
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
